1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
Description
1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a tetrazole ring, and a dichlorophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C17H14Cl2N8O2S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-[[5-[(3,4-dichlorophenyl)methylsulfonyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H14Cl2N8O2S/c18-13-7-6-11(8-14(13)19)10-30(28,29)17-23-21-15(9-26-16(20)22-24-25-26)27(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,20,22,25) |
InChI Key |
AUAQSASJSCHDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl)CN4C(=NN=N4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorophenylmethanesulfonyl chloride, which is then reacted with a triazole derivative under controlled conditions to form the intermediate compound. This intermediate is further reacted with a tetrazole derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
(3,5-Dichlorophenyl)methanesulfonyl chloride: Another related compound with similar structural features.
Uniqueness
1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its combination of a triazole and tetrazole ring, along with the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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